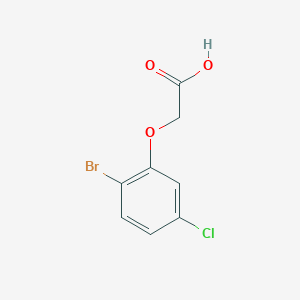

2-BROMO-5-CHLOROPHENOXYACETIC ACID

Description

Overview of Phenoxyacetic Acid Derivatives and their Significance

Phenoxyacetic acid and its derivatives are a class of organic compounds that have garnered considerable attention due to their biological significance. The parent compound, phenoxyacetic acid, consists of a phenyl group bonded to an acetic acid via an ether linkage. The versatility of this core structure allows for a wide array of substitutions on the aromatic ring, leading to a diverse family of molecules with varied properties and applications.

Historically, the most prominent application of phenoxyacetic acid derivatives has been in agriculture as herbicides. researchgate.net Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are well-known examples that have been used for decades to control broadleaf weeds in cereal crops. nih.gov Their mode of action is linked to their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. nih.gov Beyond their herbicidal use, certain phenoxyacetic acid derivatives have been explored for their potential in other areas, including as plant growth regulators and in the synthesis of pharmaceuticals. amanote.com

The significance of these compounds lies in their ability to interact with biological systems, a property that is finely tuned by the nature and position of substituents on the phenoxy ring. Halogenation, in particular, has been a key strategy in modulating the activity of these derivatives.

Contextualization of 2-Bromo-5-Chlorophenoxyacetic Acid within Halogenated Auxin Analogs

This compound fits into the category of dihalogenated phenoxyacetic acids. The presence of both a bromine and a chlorine atom on the phenyl ring distinguishes it and suggests a specific set of physicochemical properties and potential biological activities. The study of halogenated auxin analogs has revealed that the type, number, and position of halogen substituents are critical determinants of their auxin-like activity. zobodat.atresearchgate.netnih.gov

Research on structure-activity relationships (SAR) of phenoxyacetic acid derivatives has shown that substitution at the 4-position of the aromatic ring is often important for high auxin activity. researchgate.netnih.gov In the case of this compound, the chlorine atom occupies the 5-position, and the bromine atom is at the 2-position. This substitution pattern differs from the classic highly active auxins like 2,4-D. Therefore, understanding the specific impact of this 2-bromo-5-chloro substitution pattern is a key area of scientific inquiry. It is plausible that this compound exhibits some degree of auxin activity, although potentially different in potency or selectivity compared to more well-studied analogs. biorxiv.org

The exploration of such uniquely substituted analogs is crucial for developing a more comprehensive understanding of the structural requirements for auxin activity and for the potential discovery of new plant growth regulators or herbicides with novel properties.

Scope and Research Imperatives

While the broader class of halogenated phenoxyacetic acids is well-documented, specific research on this compound is limited. Much of the available information comes from chemical supplier databases, which provide basic physicochemical data but lack in-depth research findings.

Therefore, the primary research imperatives for this compound include:

Synthesis and Characterization: Developing and documenting efficient and scalable synthetic routes for this compound is a fundamental first step. A plausible method is the Williamson ether synthesis, reacting the sodium salt of 2-bromo-5-chlorophenol (B87913) with sodium chloroacetate. gordon.edumiracosta.edu Detailed spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure unequivocally.

Investigation of Biological Activity: There is a critical need for studies to evaluate the auxin-like activity of this compound. Standard bioassays, such as the Avena coleoptile elongation test or root growth inhibition assays, would provide quantitative data on its potency as a plant growth regulator. zobodat.at

Structure-Activity Relationship Studies: Placing this compound within the broader context of halogenated auxins requires comparative studies. Investigating its activity relative to other mono- and di-halogenated phenoxyacetic acids would provide valuable insights into the influence of the specific 2-bromo-5-chloro substitution pattern on biological function.

Fulfilling these research imperatives will not only expand our fundamental knowledge of this specific molecule but also contribute to the broader understanding of how halogenation patterns influence the biological activity of phenoxyacetic acid derivatives.

Physicochemical Properties of this compound

The following table summarizes the known physicochemical properties of this compound, primarily sourced from chemical supplier databases.

| Property | Value |

| CAS Number | 1785255-91-5 |

| Molecular Formula | C₈H₆BrClO₃ |

| Molecular Weight | 265.49 g/mol |

| IUPAC Name | 2-(2-bromo-5-chlorophenoxy)acetic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNADVQVKXVDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Halogenated Phenoxyacetic Acids

The creation of halogenated phenoxyacetic acids relies on two fundamental operations: the construction of the aryloxyacetic acid backbone and the introduction of halogen substituents onto the aromatic ring.

The most prevalent method for synthesizing aryloxyacetic acids is a variation of the Williamson ether synthesis. wikipedia.orgyoutube.commasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion. wikipedia.org

The general process can be described in two main steps:

Deprotonation of Phenol (B47542) : A phenol is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenoxide salt. nih.govchemicalbook.com This step is crucial as it converts the weakly nucleophilic hydroxyl group into a much more reactive phenoxide anion. youtube.com

Nucleophilic Attack : The resulting phenoxide ion then acts as a nucleophile, attacking an alkyl halide, in this case, a salt of chloroacetic acid or an ester like ethyl bromoacetate. wikipedia.orgnih.gov This is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

The reaction is typically performed in a polar solvent, and heating is often necessary to drive the reaction to completion. chemicalbook.comgoogle.com The use of phase transfer catalysts can also accelerate the reaction under heterogeneous conditions.

The introduction of halogen atoms (chlorine and bromine) onto a phenol ring is a classic example of electrophilic aromatic substitution. The hydroxyl group of a phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com However, this high reactivity can also lead to polyhalogenation, which must be controlled. ic.ac.uk

Several strategies are employed to achieve selective halogenation:

Control of Reaction Conditions : Using non-polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) and low temperatures can moderate the reaction and favor mono-substitution. youtube.com

Choice of Halogenating Agent : While elemental bromine (Br₂) and chlorine (Cl₂) can be used, they are highly reactive. youtube.com Milder and more selective reagents are often preferred. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are common alternatives that provide better control over the reaction. scientificupdate.comorganic-chemistry.org

Use of Catalysts : Lewis acids or Brønsted acids can be used to activate the halogenating agent. organic-chemistry.org Conversely, specific organocatalysts, such as certain thioureas, have been developed to direct the halogenation to either the ortho or para position with high regioselectivity. scientificupdate.com

Table 1: Comparison of Common Halogenating Agents for Phenols

| Reagent | Abbreviation | Typical Conditions | Selectivity Profile | Citation(s) |

|---|---|---|---|---|

| Elemental Bromine | Br₂ | Polar solvents (e.g., water, acetic acid) or non-polar solvents (e.g., CS₂) | Highly reactive; often leads to polybromination (especially in polar solvents). Can be controlled in non-polar solvents at low temperatures. | youtube.com |

| Elemental Chlorine | Cl₂ | Inert solvent (e.g., dichlorobenzene) with a catalyst (e.g., iron oxide) | Very reactive; requires careful control of stoichiometry and temperature to avoid over-chlorination. | google.com |

| N-Bromosuccinimide | NBS | Various solvents (e.g., CCl₄, acetonitrile); often initiated by light or a radical initiator for other reactions, but used for electrophilic bromination of activated rings. | Milder than Br₂; provides better control over mono- versus poly-bromination. Regioselectivity can be influenced by catalysts. | organic-chemistry.orgresearchgate.net |

| N-Chlorosuccinimide | NCS | Various solvents (e.g., CDCl₃, toluene); often used with a catalyst. | Milder than Cl₂; allows for more selective chlorination. Catalyst systems can direct regioselectivity towards ortho or para products. | scientificupdate.comorganic-chemistry.org |

Precursor Synthesis and Intermediate Chemistry

The synthesis of 2-bromo-5-chlorophenoxyacetic acid logically proceeds via the preparation of the key intermediate, 2-bromo-5-chlorophenol (B87913), followed by the attachment of the acetic acid side chain.

The direct precursor required is 2-bromo-5-chlorophenol. nih.gov One documented synthetic route to this intermediate involves the demethylation of a corresponding anisole (B1667542) derivative. chemicalbook.com

The synthesis can be outlined as follows:

Starting Material : 5-Bromo-2-chloroanisole serves as the precursor. chemicalbook.com

Demethylation : The anisole is treated with a strong Lewis acid, such as boron tribromide (BBr₃), in a suitable solvent like dichloromethane. chemicalbook.com This reagent is effective for cleaving aryl methyl ethers to yield the corresponding phenols.

Workup : The reaction is quenched with water, and the product, 2-bromo-5-chlorophenol, is isolated through extraction and purification. This method has been reported to produce the desired phenol in high yield (98%). chemicalbook.com

Alternative, more classical approaches could involve the multi-step synthesis starting from a simpler aniline (B41778) derivative via diazotization followed by hydrolysis, a common method for introducing a hydroxyl group onto an aromatic ring. google.com

With the 2-bromo-5-chlorophenol intermediate in hand, the final step is the introduction of the acetic acid moiety via the Williamson ether synthesis. wikipedia.orgnih.gov

The reaction proceeds as follows:

Phenoxide Formation : 2-bromo-5-chlorophenol is reacted with a strong base, such as sodium hydroxide, in a solvent mixture like water and ethanol, to form the sodium 2-bromo-5-chlorophenoxide salt. chemicalbook.com

Alkylation : The phenoxide solution is then treated with a salt of chloroacetic acid (e.g., sodium chloroacetate). wikipedia.orgchemicalbook.com The mixture is heated under reflux for several hours to facilitate the SN2 reaction. chemicalbook.com

Acidification and Isolation : After the reaction is complete, the mixture is cooled and acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a low pH. chemicalbook.com This protonates the carboxylate salt, causing the final product, this compound, to precipitate out of the aqueous solution as a solid, which can then be collected by filtration and purified. chemicalbook.com

Derivatization and Analog Synthesis from this compound

This compound possesses two primary functional groups—the carboxylic acid and the aryl bromide—that can be selectively targeted for further chemical modification to produce a range of analogs.

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be applied to convert it into other functional groups:

Esterification : The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst (Fischer esterification) or activated by a reagent like phosphonitrilic chloride (PNT) to form the corresponding ester. jocpr.com Silyl (B83357) esters can also be prepared using silylating agents. iaea.org

Amidation : The acid can be converted to amides by reaction with a primary or secondary amine. This often requires activating the carboxylic acid first, for instance, by converting it to an acid chloride, or by using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.comlibretexts.orgyoutube.com

The carbon-bromine bond on the aromatic ring offers another site for modification, primarily through metal-catalyzed cross-coupling reactions. The aryl bromide can serve as an electrophilic partner in reactions such as:

Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.net

Other Cross-Couplings : Similar palladium-catalyzed reactions like Heck, Sonogashira, or Buchwald-Hartwig amination could potentially be employed to further functionalize the aromatic ring.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Functional Group Targeted | Typical Reagents | Product Type | Citation(s) |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | jocpr.com |

| Amidation | Carboxylic Acid | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide | mdpi.comlibretexts.orgyoutube.com |

| Silylation | Carboxylic Acid | Silylating Agent (e.g., silylcarbamates) | Silyl Ester | iaea.org |

| Suzuki Cross-Coupling | Aryl Bromide | Boronic Acid (R-B(OH)₂), Pd Catalyst, Base | Biaryl Derivative | researchgate.net |

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a key functional group that readily undergoes esterification and amidation reactions.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Another effective method is transesterification, where this compound can react with an ester, like methyl acetate, in the presence of a Lewis acid catalyst. google.com This method has been reported to be efficient, with high purity and yield, making it suitable for larger-scale production. google.com For instance, the synthesis of methyl alpha-bromo-2-chlorophenylacetate via transesterification using a Lewis acid catalyst resulted in a product with over 99% purity and a yield exceeding 90%. google.com

A process for preparing bromoacetic acid esters involves reacting chloroacetic acid with an alkali metal bromide, an alcohol, and sulfuric acid in the presence of an organic solvent that forms an azeotrope to remove water. google.com This general methodology can be adapted for the synthesis of esters of substituted phenoxyacetic acids.

The following table summarizes a comparison of yields for a related ester synthesis:

| Method | Product | Purity (HPLC) | Yield |

| Conventional Method | Faint yellow oily substance | 99.1% | 87.74% |

| Inventive Method | Faint yellow oily substance | 99.6% | 93.37% |

Data sourced from a patent on a similar compound's synthesis. google.com

Amidation:

Similar to other carboxylic acids, this compound can be converted to amides. This transformation typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. While specific examples for this compound are not detailed in the provided search results, the reactivity of the carboxylic acid group is a fundamental principle in organic chemistry. vulcanchem.com

Coupling Reactions and Complex Ligand Formations

The halogen substituents on the aromatic ring of this compound, specifically the bromine atom, are key sites for various metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Coupling Reactions:

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound (or its ester) with a boronic acid. This is a versatile method for creating a new carbon-carbon bond at the position of the bromine atom. The efficiency of such reactions has been demonstrated for other brominated heterocyclic compounds, where a variety of boronic acids were successfully coupled with high yields. researchgate.netuzh.ch

Heck Coupling: In a Heck reaction, the bromine atom could be coupled with an alkene in the presence of a palladium catalyst to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon triple bond by coupling the bromo-substituted ring with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.

C-N Coupling: Copper-catalyzed C-N bond formation has been shown to be effective for coupling amines, heterocycles, and amides with halopyridines. rsc.org A similar methodology could potentially be applied to this compound to introduce nitrogen-containing substituents.

The following table shows the yields of a palladium-catalyzed cross-coupling reaction of a bromotriazine (B15074216) with various boronic acids, illustrating the potential for such reactions. researchgate.netuzh.ch

| Entry | Boronic Acid | Yield (%) |

| 1 | 4-methoxyphenylboronic acid | 91 |

| 2 | 3-methoxyphenylboronic acid | 97 |

| 3 | 2-methoxyphenylboronic acid | 58 |

| 4 | 4-(trifluoromethyl)phenylboronic acid | 82 |

| 5 | 4-formylphenylboronic acid | 71 |

Data from a study on a related bromo-heterocyclic compound. researchgate.netuzh.ch

Complex Ligand Formations:

The this compound molecule possesses multiple sites for potential coordination with metal ions, namely the carboxylic acid group and the phenoxy oxygen. This allows it to act as a ligand in the formation of metal complexes. The specific coordination mode would depend on the metal center and the reaction conditions.

Green Chemistry Approaches in Halogenated Phenoxyacetic Acid Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of chemicals, including halogenated phenoxyacetic acids. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

One patented method for synthesizing phenoxyacetic acid derivatives emphasizes the recycling of solvents and wastewater, achieving a closed-loop system. google.comgoogle.com This approach reports a yield of over 95% and a solvent recycling rate of over 95%, significantly reducing waste discharge by 95% or more. google.com The process involves the reaction of a phenol salt with a chloroacetic acid salt, followed by chlorination. google.comgoogle.com By controlling the reaction conditions and recycling materials, the environmental impact of the synthesis is minimized. google.comgoogle.com

The traditional synthesis of chlorinated phenoxyacetic acid herbicides often involves the chlorination of phenol first, which can lead to the formation of difficult-to-separate chlorinated phenol byproducts and contaminated wastewater. google.com Greener alternatives aim to avoid these issues by first synthesizing the phenoxyacetic acid and then performing a controlled chlorination. google.com

Furthermore, the development of syntheses that utilize less toxic reagents and solvents is a key aspect of green chemistry. For example, research into the synthesis of surface-active ionic liquids derived from L-phenylalanine highlights the importance of evaluating the entire lifecycle of a chemical, including its synthesis, toxicity, and biodegradability, to identify more environmentally benign alternatives to conventional chemicals. rsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-bromo-5-chlorophenoxyacetic acid, both ¹H and ¹³C NMR would provide critical data for confirming the substitution pattern on the aromatic ring and the structure of the oxyacetic acid side chain.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the methylene (B1212753) and carboxylic acid groups.

Aromatic Protons: The substitution pattern on the benzene (B151609) ring (bromo at position 2 and chloro at position 5) would result in a complex splitting pattern for the three remaining aromatic protons. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 would be a doublet of doublets, coupled to the protons at positions 3 and 6. The proton at position 3 would likely appear as a doublet, coupled to the proton at position 4. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating ether linkage.

Aliphatic Protons: The methylene protons (-CH₂-) of the oxyacetic acid moiety would typically appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be downfield due to the deshielding effect of the adjacent oxygen atom. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Position 3) | δ 7.0 - 7.3 | d |

| Aromatic-H (Position 4) | δ 7.2 - 7.5 | dd |

| Aromatic-H (Position 6) | δ 7.5 - 7.8 | d |

| Methylene (-CH₂-) | δ 4.5 - 5.0 | s |

| Carboxylic Acid (-COOH) | δ 10.0 - 13.0 | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, eight distinct signals would be expected.

Aromatic Carbons: The six carbons of the benzene ring would each give a unique signal. The carbons bearing the bromo and chloro substituents (C-2 and C-5) would have their chemical shifts significantly influenced by the halogen atoms. The carbon attached to the ether oxygen (C-1) would also be shifted downfield. The remaining three aromatic carbons (C-3, C-4, and C-6) would appear in the typical aromatic region.

Aliphatic Carbons: The methylene carbon (-CH₂-) would appear in the aliphatic region, shifted downfield due to the attached oxygen. The carbonyl carbon (-C=O) of the carboxylic acid would be the most downfield signal in the spectrum, typically appearing in the range of 170-180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | δ 170 - 180 |

| Aromatic (C-O) | δ 150 - 160 |

| Aromatic (C-Br) | δ 110 - 120 |

| Aromatic (C-Cl) | δ 125 - 135 |

| Aromatic (CH) | δ 115 - 140 |

| Methylene (-CH₂-) | δ 65 - 75 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=O, C-O, C-Cl, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations. Studies on similar phenoxyacetic acid derivatives provide a basis for these expected absorptions. nih.gov

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H group.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

C-O Stretch: Aryl-alkyl ether C-O stretching vibrations typically appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-Cl and C-Br Stretches: The carbon-halogen stretching vibrations are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1750 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (Ether) | 1200 - 1275 | Strong |

| C-Cl | 600 - 800 | Medium |

| C-Br | 500 - 600 | Medium |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl and C-Br bonds. Research on other chloro-substituted phenoxyacetic acids has utilized Raman spectroscopy to analyze the effects of halogen substituents on the vibrational modes. nih.gov

Aromatic Ring Breathing: A strong, sharp peak characteristic of the benzene ring's symmetric breathing vibration would be a prominent feature.

C-Cl and C-Br Stretches: These vibrations, which may be weak in the FT-IR spectrum, can sometimes give rise to more intense signals in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation pattern. For this compound, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The molecular ion peak [M]⁺ would be observed as a cluster of peaks due to the different isotopic combinations. The most abundant peak in this cluster would correspond to the most abundant isotopes (⁷⁹Br and ³⁵Cl). The relative intensities of the isotopic peaks would be predictable based on the natural abundances of the isotopes.

Fragmentation would likely occur through several pathways, including:

Loss of the carboxylic acid group: Cleavage of the C-C bond between the methylene group and the carbonyl group.

Cleavage of the ether bond: Fragmentation at the C-O-C linkage.

Loss of halogens: Elimination of bromine or chlorine radicals.

Analysis of the mass-to-charge ratios (m/z) of these fragment ions would help to piece together the structure of the original molecule. While specific mass spectral data for this compound is not available, data for the related compound 2-bromo-5-chlorobenzoic acid shows characteristic fragmentation patterns related to the halogenated benzene ring. nist.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a powerful technique for the analysis of phenoxyacetic acids, including this compound. This method offers high sensitivity and selectivity, which is crucial due to the structural similarity among these compounds. nih.gov For effective separation and detection, chromatographic and mass spectrometric conditions are meticulously optimized. Typically, a mobile phase consisting of water and acetonitrile, both containing 0.01% formic acid, is used to enhance peak shape and retention. nih.gov

The analysis of phenoxyacetic acids is often complicated as they form negatively charged ions in electrospray ionization (ESI), while some of their transformation products may form positively charged ions. nih.gov UHPLC-MS/MS methods can be developed to detect both negatively and positively charged analytes in a single run, which significantly reduces analysis time and solvent consumption. nih.gov Method validation according to stringent protocols like those from SANCO/10232/2006 ensures reliability, with recoveries typically ranging from 71% to 118%. researchgate.net The limits of detection (LOD) achieved by UHPLC-MS/MS are remarkably low, often in the range of 0.00008 to 0.0047 µg·L⁻¹, allowing for the detection of these compounds at levels well below regulatory limits in drinking water. nih.govresearchgate.net

A multifamily residue method using UHPLC-MS/MS has been developed for the simultaneous quantification of various acidic herbicides in fruits and vegetables. nih.gov This often involves an alkaline hydrolysis step to break down potential conjugates formed between the analytes and matrix components. nih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution. imrpress.com

Table 1: UHPLC-MS/MS Parameters for Analysis of Related Phenoxyacetic Acids

| Parameter | Value | Reference |

| Mobile Phase A | Water with 0.01% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.01% Formic Acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |

| Recovery Range | 71% - 118% | researchgate.net |

| LOD Range | 0.00008 - 0.0047 µg·L⁻¹ | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of this compound, especially for its derivatives and degradation products. Since phenoxyacetic acids are non-volatile, a derivatization step is required prior to GC analysis. researchgate.net Common derivatizing agents include trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) and t-butyldimethylsilyl N,N-dimethyl carbamate, which convert the carboxylic acid group into their corresponding silyl (B83357) esters. researchgate.net

The t-butyldimethylsilyl (TBDMS) derivatives are particularly advantageous as they produce characteristic ions in the mass spectrometer, such as the [M-57]⁺ ion resulting from the cleavage of the t-butyl group, which aids in their identification. researchgate.net GC-MS methods can achieve low limits of detection, in the range of 5 to 100 pg, when operating in full scan mode. researchgate.net

GC-MS is also employed to identify degradation products of phenoxyacetic acids. For instance, the degradation of related compounds like mecoprop (B166265) and 2,4-dichlorophenoxyacetic acid can lead to the formation of 4-chloro-2-methylphenol (B52076) and 2,4-dichlorophenol (B122985), respectively. canada.ca These degradation products can be identified and quantified in environmental samples using GC-MS. canada.caunar.ac.id

Table 2: GC-MS Analysis of Phenoxyacetic Acid Derivatives

| Parameter | Details | Reference |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Prerequisite | Chemical Derivatization | researchgate.net |

| Common Derivatives | Trimethylsilyl (TMS) esters, t-butyldimethylsilyl (TBDMS) esters | researchgate.net |

| Characteristic Ion (TBDMS) | [M-57]⁺ | researchgate.net |

| Detection Limits | 5 - 100 pg (full scan mode) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides unparalleled insight into the molecular structure of compounds like this compound. rigaku.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rigaku.com The pattern is then used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined, revealing the exact molecular geometry. rigaku.com

Analysis of Intermolecular and Intramolecular Hydrogen Bonding

The presence of a carboxylic acid group and halogen substituents in this compound suggests the potential for both intermolecular and intramolecular hydrogen bonding. Theoretical and spectroscopic investigations on similar molecules, such as 2-halophenols, indicate the presence of weak intramolecular hydrogen bonds between the halogen atom and the hydroxyl group. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can predict a variety of molecular properties, offering insights that are complementary to experimental data. For phenoxyacetic acid derivatives, DFT studies are instrumental in understanding how substituents like bromine and chlorine influence the molecule's geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. For phenoxyacetic acid and its derivatives, studies have shown that a syn-syn conformation is often energetically favored. nih.gov The introduction of halogen substituents into the aromatic ring of phenoxyacetic acid can alter the electronic structure, which in turn affects their biological activity. nih.gov

The electronic structure of these compounds is further analyzed through methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides information about the charge distribution and interactions between orbitals, such as intramolecular hydrogen bonds. nih.gov The distribution of electronic charge can be visualized, and aromaticity indices can be calculated for the modeled structures. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

In studies of various phenoxyacetic acid derivatives, the HOMO and LUMO energies have been calculated to assess their reactivity. For instance, in a study of chlorinated benzene (B151609) derivatives, these reactivity descriptors were calculated using DFT. nih.gov The table below shows representative HOMO-LUMO data for some phenoxyacetic acid herbicides, which can be considered analogous to 2-BROMO-5-CHLOROPHENOXYACETIC ACID.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenoxyacetic Acid | -8.93 | -0.79 | 8.14 |

| 4-Chlorophenoxyacetic Acid (4-CPA) | -9.12 | -1.13 | 7.99 |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | -9.31 | -1.45 | 7.86 |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | -9.42 | -1.78 | 7.64 |

This table presents illustrative data from studies on related phenoxyacetic acids to demonstrate the concept. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For phenoxyacetic acid and its chlorinated derivatives, MEP maps reveal that the negative potential is concentrated around the oxygen atoms of the carboxyl group, indicating these as likely sites for electrophilic interaction. The distribution of charge across the aromatic ring is influenced by the position and number of halogen substituents.

Reactivity Descriptors and Nucleophilic/Electrophilic Sites

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Analysis of these descriptors in substituted phenoxyacetic acids helps in understanding their reactivity patterns. For example, Fukui functional analysis can be carried out to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic and electrophilic attack. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are essential in drug discovery and environmental science for predicting the activity and properties of new or untested compounds.

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors for a series of compounds with known activities or properties. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

For phenoxyacetic acid herbicides, QSAR studies have been conducted to understand the structural requirements for their herbicidal activity. nih.gov These studies often utilize DFT-calculated descriptors, such as HOMO-LUMO energies and other electronic parameters. nih.gov By identifying the key molecular features that contribute to the desired activity, these models can guide the synthesis of more potent and selective herbicides. While a specific QSAR model for this compound is not reported, the principles and methodologies from related studies are directly applicable.

Correlation of Structural Features with Biological and Environmental Parameters

The biological and environmental impact of phenoxyacetic acid derivatives is intrinsically linked to their molecular structure. Computational studies on related compounds, such as chloroderivatives of phenoxyacetic acid, provide a framework for understanding how the specific arrangement of atoms in this compound influences its properties. The substitution of halogen atoms like bromine and chlorine onto the aromatic ring is a key determinant of the molecule's reactivity and stability. mdpi.com

The introduction of electronegative atoms alters the electronic charge distribution across the molecule. For instance, studies on chlorophenoxyacetic acids show that substituting a chlorine atom on the aromatic ring increases the molecule's reactivity and decreases its hardness, a measure of resistance to change in its electron distribution. mdpi.com This increased reactivity can be correlated with a decrease in the aromaticity of the phenyl ring. mdpi.com Following this principle, the presence of both a bromine and a chlorine atom on the phenoxy ring of this compound suggests a significant perturbation of the aromatic system, likely leading to higher reactivity compared to the unsubstituted phenoxyacetic acid. mdpi.com This enhanced reactivity is a critical factor in its potential biological activity and its degradation pathways in the environment.

Table 1: Predicted Structure-Activity Relationships for Halogenated Phenoxyacetic Acids

| Structural Feature | Influence on Molecular Properties | Potential Biological/Environmental Consequence |

|---|---|---|

| Halogen Substitution (Cl, Br) | Increases electrophilicity and alters charge distribution on the aromatic ring. | Modifies binding affinity to biological receptors and enzymes. |

| Increased Reactivity | Results from decreased molecular hardness and aromaticity. mdpi.com | Potentially higher herbicidal activity; may influence rates of environmental degradation. |

| Acetic Acid Side Chain | Provides a site for ionization and hydrogen bonding. | Crucial for transport and interaction with target sites in plants and microorganisms. |

Molecular Dynamics (MD) Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to predict and analyze the interaction of a small molecule, or ligand, with a biological target, such as a protein or enzyme, at an atomic level. nih.govnih.gov MD simulations provide a dynamic view of the molecule's conformational flexibility and its behavior over time when interacting with a target, while docking predicts the preferred orientation and binding affinity of the ligand within the target's binding site. nih.govcsfarmacie.cz

For this compound, these studies can elucidate its potential mechanism of action. For example, in studies of similar halogenated phenols, docking was used to investigate interactions with bacterial enzymes like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase (hDHODH), revealing potential antibacterial activity. nih.gov

Conformational Analysis and Ligand-Target Interactions

Conformational analysis through MD simulations reveals the various shapes a molecule can adopt. nih.gov For this compound, the flexibility of the ether linkage and the acetic acid side chain allows for multiple spatial arrangements (conformations). These simulations track the atomic movements over time, helping to identify the most stable and frequently occurring conformations. nih.gov

Docking studies then place these conformations into the active site of a target protein to identify the most favorable binding pose. The interactions between the ligand and the protein are analyzed, typically involving:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

In similar halogenated compounds, these types of interactions are shown to be crucial for anchoring the molecule within the enzyme's active site, which is the basis for its biological effect. csfarmacie.cznih.gov

Binding Affinity Predictions and Stability Assessment

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. csfarmacie.cz This value estimates the strength of the interaction between the ligand and its target; a lower binding energy generally indicates a more stable and potent interaction. nih.gov By comparing the binding affinities of this compound against various potential target enzymes, researchers can hypothesize its most likely biological targets.

Table 2: Illustrative Docking Results for a Halogenated Phenol (B47542) Against Bacterial Enzymes

| Target Protein (PDB ID) | Organism | Function | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|---|

| Tyrosyl-tRNA synthetase (1JIL) | Staphylococcus aureus | Protein Synthesis | -7.5 | TYR-36, GLY-38, ASP-178 |

| Dihydroorotate Dehydrogenase (6CJF) | Homo sapiens | Pyrimidine Synthesis | -8.2 | ARG-136, TYR-38, GLY-64 |

Data is illustrative, based on studies of the structurally similar compound 2-chloro-5-fluoro phenol, and serves as an example of typical findings from such studies. nih.gov

The stability of the predicted ligand-protein complex is further assessed using MD simulations. nih.gov By running a simulation of the docked complex for a significant duration (nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in the active site. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, are calculated. A low and stable RMSD value over time suggests a stable binding interaction. nih.gov

Advanced Computational Methods in Spectroscopic Data Interpretation (e.g., TD-DFT for UV-Vis)

Experimental spectroscopic data, such as UV-Vis absorption spectra, can be complex to interpret. Advanced computational methods are employed to unravel the electronic transitions responsible for the observed spectral features. Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method particularly effective for predicting the UV-Vis spectra of molecules. researchgate.net

The process often involves first running MD simulations to obtain a collection of representative molecular structures (snapshots) from the molecule's dynamic trajectory. researchgate.net TD-DFT calculations are then performed on these snapshots. This approach is more accurate than calculating the spectrum for a single, static structure, as it accounts for the molecule's conformational flexibility and its interaction with a solvent. researchgate.net

The calculated spectrum can be compared directly with the experimental one. The TD-DFT output provides detailed information about each electronic transition, including its energy (which corresponds to the absorption wavelength) and the molecular orbitals involved. researchgate.net For this compound, this would allow researchers to assign specific absorption bands in its UV-Vis spectrum to electronic transitions, such as those involving the π-orbitals of the aromatic ring (π→π) or non-bonding orbitals of the oxygen and halogen atoms (n→π). This detailed interpretation is vital for a fundamental understanding of the molecule's photophysical properties. researchgate.net

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes of Halogenated Phenoxyacetic Acids

Abiotic degradation involves non-biological processes, primarily photodegradation and hydrolysis, that can transform the chemical structure of these compounds in the environment.

Photodegradation is a significant abiotic process for the transformation of halogenated phenoxyacetic acids in the environment, driven by the absorption of light, particularly UV radiation. researchgate.net The process can lead to the cleavage of the ether bond or the removal of halogen substituents from the aromatic ring. For instance, the photodegradation of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to yield 2,4-dichlorophenol (B122985) as a primary intermediate product through the cleavage of the ether linkage. researchgate.net Further degradation can lead to the formation of other chlorinated phenols and eventually mineralization to carbon dioxide and water. researchgate.netmurdoch.edu.au

The efficiency of photodegradation can be influenced by environmental conditions and the presence of photosensitizing agents. Studies on 2-methyl-4-chlorophenoxyacetic acid (MCPA) demonstrated that degradation is more rapid under UV light at a wavelength of 254 nm compared to 365 nm or visible light. cjee.ac.cn The presence of substances like hydrogen peroxide can enhance the degradation rate, while humic acids can decrease it. cjee.ac.cn The use of photocatalysts, such as titanium dioxide (TiO₂) or zinc oxide (ZnO) nanocomposites, has been shown to significantly accelerate the decomposition of chlorophenoxyacetic acids under UV irradiation. murdoch.edu.aunih.gov These catalysts generate highly reactive hydroxyl radicals that attack the pollutant, leading to its degradation. nih.gov

Table 1: Factors Influencing Photodegradation of Halogenated Phenoxyacetic Acids

| Factor | Effect on Degradation Rate | Reference |

| UV Wavelength | 254 nm is more effective than 365 nm for MCPA degradation. | cjee.ac.cn |

| pH | Low pH can be unfavorable for the degradation of some compounds like MCPA. | cjee.ac.cn |

| Photosensitizers | Hydrogen peroxide (H₂O₂) can increase the rate of degradation. | cjee.ac.cn |

| Co-existing Substances | Humic acid can reduce the photodegradation rate. | cjee.ac.cn |

| Photocatalysts | TiO₂, ZnO/γ-Fe₂O₃, and noble metals on TiO₂ enhance degradation. | murdoch.edu.aunih.gov |

Hydrolysis is another key abiotic process that can contribute to the breakdown of halogenated phenoxyacetic acids in water. This process involves the cleavage of chemical bonds by reaction with water. For phenoxyacetic acids, the ether linkage is a primary site for potential hydrolytic cleavage. acs.org

However, studies on the ether hydrolysis of various halogen-substituted phenoxyacetic acids, including chloro- and bromo-substituted variants, have shown that this reaction is generally slow under environmental conditions. acs.org Research using concentrated hydriodic acid at elevated temperatures demonstrated that the rate of ether hydrolysis is on the order of 10⁻⁵ to 10⁻⁶ sec⁻¹, indicating a high degree of stability. acs.org The study noted that the effect of halogen substitution on the hydrolysis rate was small. acs.org In addition to ether cleavage, a competing reaction of dehalogenation (the removal of the halogen atom) was also observed, particularly for bromophenoxyacetic acids. acs.org The general stability of the ether linkage to hydrolysis suggests that this process may be less significant than photodegradation or biodegradation in the natural attenuation of these compounds. acs.orgstudysmarter.co.uk

Biotic Degradation Mechanisms and Microbial Interactions

The biodegradation of halogenated aromatic compounds is a critical process for their removal from contaminated environments, relying on the metabolic versatility of microorganisms. nih.govyoutube.com

The initial step, or upper pathway, involves the cleavage of the ether bond that links the phenoxy ring to the acetic acid side chain. researchgate.netnih.gov This reaction, for example in the well-studied degradation of 2,4-D, converts the herbicide into a halogenated phenol (B47542). nih.gov The middle pathway then focuses on dehalogenation, the critical step of removing the halogen atoms from the aromatic ring. nih.gov This is followed by the cleavage of the aromatic ring, which is then funneled into central metabolic cycles, such as the Krebs cycle, in the lower pathway, leading to complete mineralization. scispace.com

A diverse range of bacteria capable of degrading halogenated phenoxyacetic acids has been isolated from contaminated soils and water. These microorganisms demonstrate the wide distribution of catabolic capabilities in the environment. nih.gov

Several key bacterial genera have been identified for their ability to break down these compounds. For example, Cupriavidus necator (formerly Ralstonia eutropha) strain JMP134 is a well-studied organism known for its complete degradation of 2,4-D. researchgate.net Species of Pseudomonas, such as Pseudomonas cepacia, have been shown to utilize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) as a sole carbon source. nih.gov More recently, studies on the biodegradation of herbicides and related dioxins in contaminated soils from Vietnam highlighted the potential role of genera like Bordetella and Sphingomonas in the degradation process. vu.nl Additionally, a strain of Bacillus sp., designated DG-02, was found to efficiently degrade the related compound 3-phenoxybenzoic acid. nih.gov The existence of such a variety of degrading organisms underscores the importance of microbial communities in the natural attenuation of these pollutants. vu.nl

Table 2: Examples of Bacterial Strains Involved in Halogenated Phenoxyacetic Acid Degradation

| Bacterial Strain | Degraded Compound(s) | Reference |

| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | researchgate.net |

| Pseudomonas cepacia AC1100 | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | nih.gov |

| Bacillus sp. DG-02 | 3-Phenoxybenzoic acid (3-PBA) | nih.gov |

| Bordetella spp. | Implicated in 2,3,7,8-TCDD degradation | vu.nl |

| Sphingomonas spp. | Implicated in 2,3,7,8-TCDD degradation | vu.nl |

The biodegradation of halogenated phenoxyacetic acids is mediated by a series of specific enzymes. nih.gov The genetic and biochemical basis for the degradation of 2,4-D is particularly well understood and serves as a model for this class of compounds. The key enzymes are often encoded on plasmids, which can be transferred between bacteria. nih.gov

The canonical pathway for 2,4-D degradation is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the ether linkage to form 2,4-dichlorophenol (2,4-DCP). researchgate.netnih.gov Subsequently, a 2,4-DCP hydroxylase (TfdB), a flavin-dependent monooxygenase, hydroxylates the ring to form 3,5-dichlorocatechol. nih.gov The aromatic ring is then cleaved by a chlorocatechol 1,2-dioxygenase (TfdC). nih.gov Further enzymatic steps involving chloromuconate cycloisomerase (TfdD), chlorodienelactone hydrolase (TfdE), and maleylacetate (B1240894) reductase (TfdF) process the intermediates, eventually leading them into the tricarboxylic acid (TCA) cycle. scispace.com

Dehalogenation, the removal of chlorine or bromine atoms, is a crucial step and can occur through different enzymatic mechanisms, including:

Oxidative dehalogenation: An oxygenase incorporates a hydroxyl group onto the aromatic ring, which can lead to the spontaneous elimination of the halogen atom. nih.gov

Hydrolytic dehalogenation: A hydrolase replaces a halogen substituent directly with a hydroxyl group from a water molecule. nih.govscispace.com

Reductive dehalogenation: The halogen atom is replaced by a hydrogen atom.

While decarboxylation (removal of the carboxyl group) is also a potential transformation, the primary enzymatic attack for phenoxyacetic acids typically begins with the cleavage of the ether side chain. researchgate.netnih.gov

Identification of Transformation Products in Biological Systems

The initial steps in the breakdown of halogenated phenoxyacetic acids often involve the cleavage of the ether bond, which is a critical step for detoxification. nih.gov This is followed by dehalogenation, where the bromine and chlorine atoms are removed from the aromatic ring. nih.gov These dehalogenation reactions can be catalyzed by various enzymes, including haloperoxidases and reductive dehalogenases. researchgate.netnih.gov The removal of the halogen substituents is a crucial step, as it generally leads to less toxic and more biodegradable intermediates. nih.gov

Following dehalogenation, the resulting aromatic ring is typically cleaved by dioxygenase enzymes. nih.gov This ring-opening step transforms the cyclic structure into aliphatic intermediates, which can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be fully mineralized to carbon dioxide and water. nih.gov

Given the structural similarities to widely studied herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), it is plausible that the transformation of 2-BROMO-5-CHLOROPHENOXYACETIC ACID would follow a similar pathway, leading to the formation of halogenated phenols and catechols as primary intermediates. However, without specific experimental data, the exact nature and sequence of these transformation products remain speculative.

Environmental Fate and Mobility in Soil and Water Systems

The movement and persistence of this compound in the environment are governed by its interactions with soil and water. researchgate.net Its physicochemical properties, such as its acidity and its affinity for organic matter, are key determinants of its environmental behavior.

The extent to which this compound binds to soil particles influences its availability for transport and degradation. As a phenoxyacetic acid, it is expected to exhibit some degree of adsorption to soil organic matter and clay minerals. The strength of this binding is crucial; strong adsorption can limit its mobility, while weak binding can lead to increased leaching into groundwater. The presence of organic matter generally increases the adsorption of such compounds.

The mobility of this compound is significantly influenced by its acid dissociation constant (pKa) and its organic carbon-water (B12546825) partition coefficient (Koc). While the experimentally determined pKa and Koc for this specific compound are not available in the reviewed literature, a predicted pKa of 3.87 has been reported for the structurally similar compound 2-Bromo-5-chlorophenylacetic acid. lookchem.com This suggests that this compound is also likely to be a moderately strong acid.

At typical environmental pH values (above its pKa), the compound will exist predominantly in its anionic form. Anions are generally more mobile in soil than their neutral counterparts because they are repelled by the negatively charged surfaces of clay and organic matter. This increased mobility enhances the potential for leaching into groundwater.

The Koc value, which describes the partitioning of a chemical between soil organic carbon and water, is another critical parameter. For analogous compounds like 2-chlorophenoxyacetic acid, the estimated Koc value is low, indicating a high potential for mobility in soil. nih.gov Therefore, it is reasonable to infer that this compound would also have a high leaching potential, particularly in soils with low organic matter content.

Interactive Data Table: Physicochemical Properties of a Structurally Similar Compound

| Property | Value | Compound | Reference |

| Predicted pKa | 3.87 ± 0.10 | 2-Bromo-5-chlorophenylacetic acid | lookchem.com |

Advanced Remediation Technologies for Halogenated Phenoxyacetic Acid Contamination

Given the potential for persistence and mobility of halogenated phenoxyacetic acids, effective remediation strategies are essential for contaminated sites.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic pollutants, including halogenated phenoxyacetic acids. nih.govyoutube.comnih.gov These methods rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively attack and mineralize a wide range of organic compounds. youtube.com

Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis. gnest.org These processes can effectively break down the aromatic ring and cleave the carbon-halogen bonds, leading to the formation of less toxic and more biodegradable products. gnest.org For instance, the Fenton process, which uses hydrogen peroxide and an iron catalyst, has been shown to be effective in degrading similar compounds. gnest.org The combination of different AOPs can also enhance degradation efficiency. nih.gov

Interactive Data Table: Examples of Advanced Oxidation Processes

| AOP Type | Description | Target Pollutants |

| Fenton Process | Uses hydrogen peroxide and iron salts to generate hydroxyl radicals. | Wide range of organic compounds, including phenols and pesticides. gnest.org |

| Ozonation | Involves the application of ozone to oxidize contaminants. | Organic pollutants, with effectiveness influenced by pH. gnest.org |

| Photocatalysis | Utilizes a semiconductor catalyst (e.g., TiO2) and light to generate reactive oxygen species. | Organic contaminants in water and air. gnest.org |

| Plasma Oxidation | Employs high-energy plasma to generate a variety of reactive species for degradation. | Recalcitrant organic compounds. gnest.org |

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with halogenated phenoxyacetic acids. researchgate.net This strategy harnesses the metabolic capabilities of microorganisms to degrade these pollutants. researchgate.net

Bioremediation can be implemented through various techniques, including:

Bioaugmentation: The introduction of specific microbial strains with known degradative capabilities to the contaminated site. researchgate.net

Biostimulation: The addition of nutrients and electron acceptors to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchgate.net

Phytoremediation: The use of plants to remove, contain, or degrade contaminants in soil and water.

Research has shown that bacterial strains can be highly effective in degrading phenoxyacetic herbicides like 2,4-D and MCPA under a range of environmental conditions. researchgate.net The transfer of catabolic genes, such as the tfdA gene which encodes for a 2,4-dichlorophenoxyacetic acid dioxygenase, can enhance the degradation capabilities of soil microbial communities. nih.gov The success of bioremediation is dependent on factors such as pH, temperature, and the concentration of the contaminant. researchgate.net

Theoretical Aspects of Biological Activity and Mechanistic Insights in Non Mammalian Systems

In Silico Predictions of Biological Target Interactions (Non-Mammalian)

Computational methods provide a powerful approach to predict the biological targets and interaction dynamics of compounds like 2-bromo-5-chlorophenoxyacetic acid, especially when experimental data is limited.

Ligand-Protein Docking for Enzyme/Receptor Binding in Microorganisms/Plants

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. mdpi.com For this compound, docking studies would primarily focus on its interaction with the TIR1/AFB family of auxin receptors in plants. researchgate.net

These simulations can provide insights into the specific amino acid residues that form the binding pocket and interact with the ligand. The acetic acid side chain is crucial for interacting with key residues at the base of the binding pocket, while the substituted aromatic ring establishes van der Waals and other interactions deeper within the pocket. Docking studies could help to predict the binding affinity of this compound relative to other known auxin herbicides and the natural hormone IAA. Such studies would be instrumental in rationalizing its herbicidal activity and selectivity.

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. rowan.edu Following the initial docking of this compound into the TIR1/AFB binding site, MD simulations can reveal how the complex behaves in a more realistic, solvated environment.

Microbial Metabolism and Biotransformation Pathways in Biological Systems

The persistence and fate of xenobiotic compounds like this compound in the environment are largely dictated by the metabolic activities of microorganisms. Bacteria and fungi have evolved diverse enzymatic systems to break down and utilize a wide array of chemical structures, including those containing halogen substituents. The biotransformation of this compound is likely to proceed through a series of reactions aimed at increasing its polarity and facilitating its eventual mineralization.

Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of versatile monooxygenases that play a pivotal role in the phase I metabolism of a vast range of xenobiotics. mdpi.comnih.gov In microbial systems, these enzymes are crucial for initiating the degradation of complex organic molecules by introducing an oxygen atom, thereby making them more susceptible to further enzymatic attack. mdpi.commdpi.com

For this compound, a plausible initial step mediated by microbial CYP enzymes would be the hydroxylation of the aromatic ring. This reaction would lead to the formation of hydroxylated intermediates. The position of hydroxylation can vary depending on the specific microbial species and the isoenzyme involved. This initial oxidative attack is a critical detoxification step, as it disrupts the aromaticity and introduces a reactive handle for subsequent metabolic reactions.

Glutathione Conjugation and Reductive Dehalogenation

Following initial oxidation, or as an alternative primary metabolic pathway, this compound and its metabolites can undergo phase II conjugation reactions. Glutathione (GSH) conjugation is a key detoxification mechanism where the electrophilic centers of xenobiotics are targeted by the nucleophilic thiol group of glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov This process results in the formation of a more water-soluble and less toxic conjugate that can be more readily processed and eliminated by the organism. nih.gov

Reductive dehalogenation is another critical process in the microbial degradation of halogenated aromatic compounds, particularly under anaerobic conditions. nih.govresearchgate.net This process involves the removal of halogen substituents (bromine and chlorine in this case) and their replacement with hydrogen atoms. researchgate.net This step is crucial as it reduces the toxicity of the compound and can be a prerequisite for the subsequent cleavage of the aromatic ring. Microorganisms have developed specialized enzymes, known as dehalogenases, to carry out these reactions. nih.govmdpi.com The removal of both bromine and chlorine from the aromatic ring of this compound would be a significant step towards its complete biodegradation.

Enzymatic Biotransformation Products

The enzymatic biotransformation of this compound is expected to yield a series of metabolic products. Based on the degradation pathways of analogous compounds, the following theoretical products can be anticipated.

Table 1: Theoretical Enzymatic Biotransformation Products of this compound

| Metabolic Pathway | Potential Intermediate/Product | Description |

| Phase I Metabolism | ||

| Cytochrome P450 Hydroxylation | Hydroxylated this compound derivatives | Introduction of one or more hydroxyl groups onto the aromatic ring, increasing water solubility and providing sites for further reactions. |

| Phase II Metabolism | ||

| Glutathione Conjugation | Glutathione conjugate of this compound or its metabolites | Formation of a highly water-soluble conjugate by the attachment of glutathione, facilitating detoxification and excretion. |

| Dehalogenation | ||

| Reductive Dehalogenation | 5-Chlorophenoxyacetic acid | Removal of the bromine atom from the aromatic ring. |

| 2-Bromophenoxyacetic acid | Removal of the chlorine atom from the aromatic ring. | |

| Phenoxyacetic acid | Complete dehalogenation, with both bromine and chlorine atoms removed. | |

| Ring Cleavage | ||

| Catechol and chlorocatechol derivatives | Following dehalogenation and hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways. |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-chlorophenoxyacetic acid, and how can intermediates be optimized?

The synthesis typically involves halogenation and coupling reactions. For example, methyl 2-bromo-5-chlorobenzoate (CAS 141109-25-3) serves as a key intermediate, which can undergo hydrolysis and subsequent coupling with acetic acid derivatives . Optimizing reaction conditions (e.g., temperature, catalyst selection) is critical to minimize byproducts like 2-bromo-2-(2'-chlorophenyl)acetic acid (CAS 29270-30-2), which may form due to competing substitution pathways . Purity (>97% via HPLC or GC) should be verified at each step using analytical methods such as high-performance liquid chromatography (HPLC) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

- Spectroscopy : NMR (¹H/¹³C) to confirm bromine and chlorine substitution patterns, supported by InChI data (e.g., InChI=1/C7H5BrO3...) for structural validation .

- Thermal analysis : Melting point determination (cf. related compounds like 4-bromophenylacetic acid, mp 117–119°C) to assess purity .

- Solubility studies : Test in polar (e.g., DMSO) and nonpolar solvents to guide formulation for biological assays .

Q. What are the stability considerations for storing this compound in laboratory settings?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolytic cleavage of the C-Br bond . Monitor for decomposition using periodic HPLC analysis, especially if the compound is used in long-term studies .

Advanced Research Questions

Q. How can conflicting spectral data for halogenated phenylacetic acids be resolved during structural elucidation?

Contradictions may arise from isotopic patterns (e.g., bromine’s doublet in mass spectra) or solvent-induced shifts in NMR. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters and deuterated solvents (e.g., DMSO-d₆) to reduce signal overlap . Cross-validate with computational chemistry tools (e.g., density functional theory for predicting NMR shifts) .

Q. What methodologies are effective for analyzing trace impurities in this compound batches?

Impurities like 2-[2-[(2-bromo-6-chlorophenyl)amino]phenyl]acetic acid (CAS 127792-23-8) can be quantified via ultra-HPLC with UV detection at 254 nm, using reference standards (e.g., EP-grade impurities) . Method validation should include spike-recovery experiments to ensure sensitivity (LOQ < 0.1%) and reproducibility .

Q. How can researchers design experiments to probe the biological activity of this compound?

- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates, with dose-response curves to determine IC₅₀ values .

- Structure-activity relationships (SAR) : Compare with analogs like 2-bromo-5-fluorophenylacetic acid (CAS 739336-26-6) to assess halogen substitution effects .

- Toxicity profiling : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to evaluate acute toxicity, referencing OECD guidelines for reproducibility .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Process optimization : Replace batch reactions with flow chemistry to improve yield and reduce side reactions (e.g., dimerization) .

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to achieve >99% purity for in vivo studies .

Methodological Best Practices

- Safety protocols : Implement engineering controls (e.g., fume hoods) and emergency showers per OSHA guidelines, especially given the compound’s potential skin/eye irritation risks .

- Data documentation : Maintain detailed logs of synthetic conditions, spectral raw data, and impurity profiles to enable reproducibility and meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.